N,N-dimethyl-5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrole-1-sulfonamide
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Description
The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in many important biomolecules like heme . It also contains a pyridine ring, which is a six-membered aromatic heterocycle, found in many drugs and natural products . The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of the molecules .
Chemical Reactions Analysis
Pyrrole and pyridine rings are aromatic and relatively stable, but they can undergo electrophilic substitution reactions . The trifluoromethyl group is generally stable and resistant to hydrolysis and oxidation .Physical And Chemical Properties Analysis
The compound’s properties would be influenced by its functional groups. For instance, the trifluoromethyl group is lipophilic and could enhance the compound’s membrane permeability . The basic nitrogen in the pyridine ring could participate in hydrogen bonding, affecting the compound’s solubility .Future Directions
properties
IUPAC Name |
N,N-dimethyl-5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O2S/c1-19(2)24(22,23)21-6-5-10-8-20(9-12(10)21)13-4-3-11(7-18-13)14(15,16)17/h3-4,7,10,12H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHRORPXDUTIRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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